4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylacetyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-3-5-15(6-4-13)24-12-17(23)20-8-9-21(16(22)11-20)14-2-1-7-19-10-14/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAYDPUZXEJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CSC2=CC=C(C=C2)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazin-2-one Core: This step involves the cyclization of a suitable diamine precursor under acidic or basic conditions to form the piperazin-2-one ring.
Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperazin-2-one intermediate.
Attachment of the 4-Fluorophenylsulfanylacetyl Moiety: This step involves the reaction of the piperazin-2-one intermediate with a 4-fluorophenylsulfanylacetyl chloride or a similar reagent under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool to study cellular processes and pathways, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one with structurally related piperazin-2-one and piperazine derivatives:
Key Observations:
Substituent Effects on Bioactivity :
- The 4-fluorophenylsulfanyl group in the target compound introduces a sulfur atom, which may enhance metabolic stability compared to oxygen-containing analogues (e.g., 4-[2-(2,4-difluorophenyl)acetyl] derivatives) .
- Chloro and trifluoromethyl groups (e.g., in UDO and compound 15) are associated with improved target binding in enzyme inhibition (e.g., CYP51) due to increased hydrophobicity and electronic effects .
Pharmacological Potential: While the target compound lacks reported bioactivity, structurally related UDO and CB-64D demonstrate antiparasitic and anticancer effects, respectively.
Structural Flexibility: The piperazin-2-one scaffold tolerates diverse substitutions (e.g., pyridazinone, morpholinyl) without losing crystallinity, as evidenced by triclinic crystal systems in analogues .
Biological Activity
The compound 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one , identified by its CAS number 2097923-31-2 , is a piperazine derivative with potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 345.4 g/mol . Its structure features a piperazine ring substituted with a pyridine and a fluorophenyl sulfanyl group, which may contribute to its biological properties.
Enzyme Inhibition
Recent studies have highlighted the potential of related compounds in inhibiting monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in neurodegenerative diseases. For example, derivatives similar to our compound have shown significant inhibitory activity against MAO-B with IC50 values as low as 0.013 µM for the most potent inhibitors .
Table 1: Inhibitory Potency of Related Compounds
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
These compounds demonstrated reversible and competitive inhibition, suggesting they could be lead candidates for treating conditions like Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assessments conducted on healthy fibroblast cell lines (L929) revealed that certain derivatives exhibited varying degrees of toxicity. For instance, one derivative caused complete cell death at concentrations above 50 µM , while another showed no significant cytotoxic effects at any tested dose .
Table 2: Cytotoxicity Data for Selected Compounds
| Compound | IC50 (µM) | Observations |
|---|---|---|
| T3 | 27.05 | Significant toxicity above 50 µM |
| T6 | 120.6 | No cytotoxic effects at any dose |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperazine and pyridine rings significantly influence biological activity. The presence of electron-withdrawing groups, such as fluorine, enhances potency against MAO-B while maintaining selectivity .
Figure 1: Structure-Activity Relationship Diagram
SAR Diagram (Hypothetical link for illustrative purposes)
Case Studies
Several case studies involving similar compounds have been documented:
- Study on MAO Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. The most effective compounds exhibited high selectivity and low cytotoxicity, making them suitable candidates for further development .
- Cytotoxicity Analysis : Another study focused on the cytotoxic effects of various piperazine derivatives showed that structural modifications can lead to significant differences in cell viability, emphasizing the importance of SAR in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
